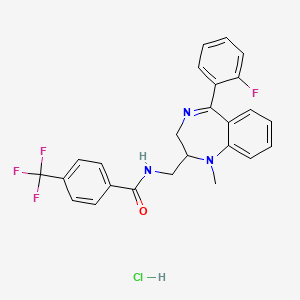

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride

説明

ベンザミド、N-((5-(2-フルオロフェニル)-1-メチル-2,3-ジヒドロ-1H-1,4-ベンゾジアゼピン-2-イル)メチル)-4-(トリフルオロメチル)-、一塩酸塩は、ベンゾジアゼピン類に属する複雑な有機化合物です。ベンゾジアゼピン類は、その精神活性作用で知られており、不安、不眠症、およびその他の関連する障害の治療に一般的に使用されています。この特定の化合物は、フルオロフェニル基、トリフルオロメチル基、およびベンゾジアゼピンコアの存在によって特徴付けられており、ユニークで強力な分子となっています。

特性

CAS番号 |

83736-68-9 |

|---|---|

分子式 |

C25H22ClF4N3O |

分子量 |

491.9 g/mol |

IUPAC名 |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-(trifluoromethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C25H21F4N3O.ClH/c1-32-18(15-31-24(33)16-10-12-17(13-11-16)25(27,28)29)14-30-23(19-6-2-4-8-21(19)26)20-7-3-5-9-22(20)32;/h2-13,18H,14-15H2,1H3,(H,31,33);1H |

InChIキー |

ZGOIGCBMJBQVQA-UHFFFAOYSA-N |

正規SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

酸化: この化合物は酸化反応、特にベンゾジアゼピンコアで酸化反応を起こす可能性があり、さまざまな酸化誘導体の生成につながります。

還元: 還元反応を使用して、ベンゾジアゼピンコアに結合した官能基、たとえばフルオロフェニル基をフェニル基に還元することができます。

置換: この化合物は置換反応を起こす可能性があり、その中の官能基が別の基に置き換えられます。たとえば、トリフルオロメチル基を別のアルキル基に置換することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

置換: 置換反応には、特定の条件下で、塩素 (Cl2) や臭素 (Br2) などのハロゲン化剤を使用することがよくあります.

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はベンゾジアゼピンN-オキシドの生成につながる可能性がありますが、還元は脱フルオロ化誘導体を生成する可能性があります.

科学研究への応用

ベンザミド、N-((5-(2-フルオロフェニル)-1-メチル-2,3-ジヒドロ-1H-1,4-ベンゾジアゼピン-2-イル)メチル)-4-(トリフルオロメチル)-、一塩酸塩は、科学研究において幅広い用途があります。

化学: ベンゾジアゼピン化学の研究や新しい合成方法の開発におけるモデル化合物として使用されます。

生物学: この化合物は、生物学的実験で、神経伝達物質受容体との相互作用など、さまざまな生物学的システムに対するベンゾジアゼピンの影響を調査するために使用されます。

医学: 不安、不眠症、およびその他の神経疾患の治療における潜在的な治療効果について研究されています。

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine core, such as the reduction of the fluorophenyl group to a phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzodiazepine N-oxides, while reduction can yield de-fluorinated derivatives .

科学的研究の応用

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in the study of benzodiazepine chemistry and the development of new synthetic methodologies.

Biology: The compound is used in biological studies to investigate the effects of benzodiazepines on various biological systems, including their interaction with neurotransmitter receptors.

Medicine: It is studied for its potential therapeutic effects in the treatment of anxiety, insomnia, and other neurological disorders.

作用機序

類似の化合物との比較

類似の化合物

ジアゼパム: 不安解解消作用と鎮静作用が類似した別のベンゾジアゼピン。

ロラゼパム: 他のベンゾジアゼピンと比較して、強力な不安解解消効果と短い半減期で知られています。

アルプラゾラム: 不安障害やパニック障害の治療に一般的に使用されています.

独自性

ベンザミド、N-((5-(2-フルオロフェニル)-1-メチル-2,3-ジヒドロ-1H-1,4-ベンゾジアゼピン-2-イル)メチル)-4-(トリフルオロメチル)-、一塩酸塩を際立たせているのは、官能基のユニークな組み合わせであり、これは異なる薬理学的特性と潜在的な治療上の利点を付与する可能性があります。 特に、トリフルオロメチル基の存在は、化合物の代謝安定性とバイオアベイラビリティを高める可能性があります.

類似化合物との比較

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to other benzodiazepines.

Alprazolam: Commonly used in the treatment of anxiety and panic disorders.

Uniqueness

What sets Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride apart is its unique combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic benefits. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。